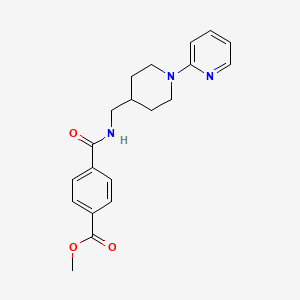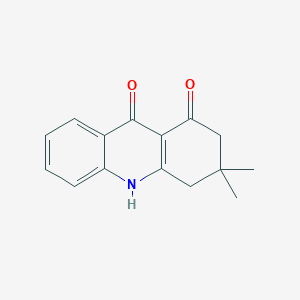
3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Potassium Channel Effects
- Substituted 9-Aryl-1,8-acridinedione Derivatives and Potassium Channels: A study synthesized derivatives of 3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione and investigated their effects on vascular potassium channels in rat aorta rings, highlighting the potential for cardiovascular research applications (Gündüz et al., 2009).
Acid-Base Titration Indicator
- Acid-Base Titration Applications: Research has developed a derivative of this compound for use as an indicator in acid-base titrations, highlighting its utility in analytical chemistry (Pyrko, 2021).
Antimicrobial Activity
- Potential Antimicrobial Agents: A study focused on synthesizing N-substituted decahydroacridine-1,8-diones (related to this compound) and evaluated their antimicrobial activity, suggesting possible use in developing new antimicrobial drugs (Bhosle et al., 2018).
Molecular Structure and Conformation
- Conformational Analysis: Studies have analyzed the crystal structure and conformational aspects of this compound derivatives, providing insights into the structural characteristics of these compounds (Wang et al., 2011).
Myorelaxant Activity
- Myorelaxant Properties: Research synthesized derivatives and assessed their myorelaxant effects on rabbit gastric fundus smooth muscle, indicating potential therapeutic applications (Fincan et al., 2012).
Fluorescence and Hydrogen Bonding
- Fluorescence and Hydrogen Bonding in Quadrupolar Acridine-Diones: An acridine-dione derivative (related to this compound) was examined for its unique fluorescence properties and hydrogen bonding behavior, offering potential applications in photophysics and molecular sensors (Bondarev et al., 2021).
Mechanism of Action
Target of Action
The primary target of 3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione, like other acridine derivatives, is DNA . Acridine derivatives are known to intercalate into the DNA structure, affecting its function and the function of related enzymes .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This involves the planar aromatic rings of the acridine derivative inserting themselves between the base pairs of the DNA double helix . This intercalation is driven by charge transfer and π-stacking interactions, which eventually cause the helical structure of the DNA to unwind .
Biochemical Pathways
The unwinding of the DNA structure disrupts the normal biological processes involving DNA and related enzymes . This disruption can affect a wide range of biochemical pathways, leading to various downstream effects. The specific pathways and effects would depend on the exact nature and location of the DNA being targeted.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific DNA and enzymes being targeted. Given the compound’s mode of action, it could potentially lead to the disruption of normal cellular processes, including dna replication and protein synthesis .
Biochemical Analysis
Biochemical Properties
It is known that acridine derivatives, such as 3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione, can intercalate within DNA and RNA by forming hydrogen bonds and stacking between base pairs . This interaction can result in DNA cross-links and strand breaks .
Cellular Effects
Other tetrahydroacridine derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells
Molecular Mechanism
Acridine derivatives are known to intercalate within DNA and RNA, which can result in DNA cross-links and strand breaks . This can disrupt normal cellular processes and lead to cell death .
Properties
IUPAC Name |
3,3-dimethyl-4,10-dihydro-2H-acridine-1,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-15(2)7-11-13(12(17)8-15)14(18)9-5-3-4-6-10(9)16-11/h3-6H,7-8H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKFWVXEAITYEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=O)C3=CC=CC=C3N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2369462.png)
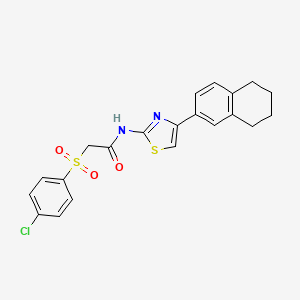
![ethyl N-[(1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate](/img/structure/B2369464.png)

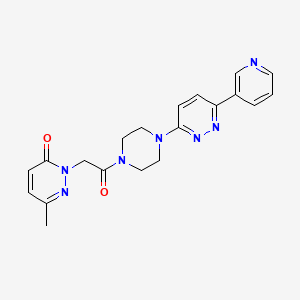
![3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2369469.png)
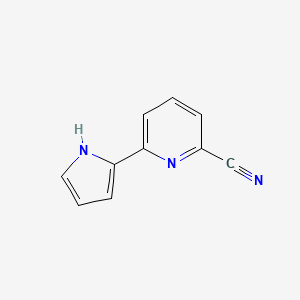
![9-Imino-10-(4-methyl-1,3-thiazol-2-yl)-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile](/img/structure/B2369473.png)
![4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2369474.png)

![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2369481.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2369483.png)
![9-(indolin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2369484.png)
